molecular formula C11H15NO3 B8298162 (1-Butyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid CAS No. 488846-81-7

(1-Butyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid

Cat. No. B8298162
M. Wt: 209.24 g/mol
InChI Key: ZKOYVVTUAUXQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07589094B2

Procedure details

A solution of pyridinone ix (1.7 g, 10.3 mmol) in 20 mL anhydrous THF is added dropwise to a solution of LDA (2 M, 5.7 mL, 6.05 mmol) in 40 mL anhydrous THF at −78° C. The solution is allowed to stir for 45 minutes followed by the addition of solid CO2 (10 g). After 0.5 h the mixture is poured onto H2O and acidified with 1 N HCl. The solution is concentrated under reduced pressure and extracted with ethyl acetate and CH2Cl2. The combined organics are dried over MgSO4, filtered and concentrated to give a solid which is purified by flash chromatography (9/1:CH2Cl2/MeOH) to provide x as a white solid (1.4 g, 66%). (MS: M+H: 210.0).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
66%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]1=[O:7].[Li+].[CH3:9]C([N-]C(C)C)C.[C:16](=[O:18])=[O:17].Cl.[CH2:20]1[CH2:24]O[CH2:22][CH2:21]1>>[CH2:22]([N:1]1[CH:6]=[CH:5][C:4]([CH2:9][C:16]([OH:18])=[O:17])=[CH:3][C:2]1=[O:7])[CH2:21][CH2:20][CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
N1C(C=CC=C1)=O
Name
Quantity
5.7 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 0.5 h the mixture is poured onto H2O
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography (9/1:CH2Cl2/MeOH)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(CCC)N1C(C=C(C=C1)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.